![molecular formula C18H21N3O2S B2833786 1-acetyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)piperidine-4-carboxamide CAS No. 1903706-52-4](/img/structure/B2833786.png)
1-acetyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)piperidine-4-carboxamide
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Description
1-acetyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)piperidine-4-carboxamide, also known as THIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist, which means that it can enhance the activity of the GABA neurotransmitter in the brain.
Scientific Research Applications
- Thiophene derivatives, including the compound , have captured the interest of medicinal chemists due to their potential as biologically active molecules. Researchers explore their pharmacological effects, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science .
- Researchers employ various synthetic methods to obtain thiophene derivatives. These include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Heterocyclic Synthesis Strategies
properties
IUPAC Name |
1-acetyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13(22)21-8-5-15(6-9-21)18(23)20-12-14-4-7-19-16(11-14)17-3-2-10-24-17/h2-4,7,10-11,15H,5-6,8-9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYYWYUIMARZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide |
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